Methyl 6-bromochroman-2-carboxylate
Overview
Description
Methyl 6-bromochroman-2-carboxylate is an organic compound with the molecular formula C11H11BrO3 It is a brominated derivative of chroman, featuring a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromochroman-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of chroman-2-carboxylate followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The esterification step involves reacting the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Substitution: Formation of substituted chroman derivatives.
Oxidation: Formation of chroman-2-carboxylic acid or chroman-2-one.
Reduction: Formation of 6-bromochroman-2-methanol.
Scientific Research Applications
Methyl 6-bromochroman-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-bromochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 6-chlorochroman-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluorochroman-2-carboxylate: Contains a fluorine atom, offering different reactivity and biological properties.
Methyl 6-iodochroman-2-carboxylate: Features an iodine atom, which can influence its chemical behavior and applications.
Uniqueness: Methyl 6-bromochroman-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical and biological properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCNPBJEYCPANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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